molecular formula C10H6ClFN2 B13136296 6-Chloro-5-fluoro-3,3'-bipyridine

6-Chloro-5-fluoro-3,3'-bipyridine

Cat. No.: B13136296
M. Wt: 208.62 g/mol
InChI Key: STIPUXXMZOQKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoro-3,3'-bipyridine is a halogenated heterocyclic compound consisting of two pyridine rings connected at the 3- and 3'-positions. It features a chlorine atom at the 6-position and a fluorine atom at the 5-position (Figure 1). With a molecular weight of 208.62 g/mol, its unique electronic profile arises from the electron-withdrawing effects of chlorine and fluorine, which enhance its reactivity and coordination capabilities .

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions between pyridine derivatives, optimized for industrial-scale production . Its applications span medicinal chemistry (e.g., ligand design for metal-based therapeutics) and materials science (e.g., catalysis and metal-organic frameworks) due to its ability to form stable complexes with transition metals .

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-3-fluoro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6ClFN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H

InChI Key

STIPUXXMZOQKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-3,3’-bipyridine involves its interaction with metal centers in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 6-Chloro-5-fluoro-3,3'-bipyridine with key bipyridine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Characteristics
This compound C₁₀H₆ClFN₂ Cl (6-position), F (5-position) 208.62 Dual halogenation enhances electron deficiency, improving metal coordination .
2,2'-Bipyridine C₁₀H₈N₂ None 156.18 Classic ligand in coordination chemistry; lacks halogen-driven reactivity .
4,4'-Bipyridine C₁₀H₈N₂ None 156.18 Linear structure suited for supramolecular chemistry; less reactive than halogenated analogs .
6-Chloro-3,4'-bipyridine C₁₀H₆ClN₂ Cl (6-position) 193.62 Single chlorine substitution reduces electron withdrawal compared to dual halogens .
5-Fluoro-3,4'-bipyridine C₁₀H₆FN₂ F (5-position) 176.17 Fluorine substitution increases polarity but lacks chlorine's steric effects .
2-Chloro-5-fluoro-3,3'-bipyridine C₁₀H₆ClFN₂ Cl (2-position), F (5-position) 208.62 Halogen positioning alters metal-binding selectivity vs. 6-Cl-5-F isomer .

Case Study: Positional Isomerism

The positional isomer 2-Chloro-5-fluoro-3,3'-bipyridine () demonstrates how halogen placement impacts functionality:

  • Metal Coordination : The 2-Cl substituent directs metal binding to the adjacent pyridine nitrogen, whereas the 6-Cl-5-F isomer favors coordination at the 3'-position. This difference is critical in designing catalysts with site-specific activity .
  • Bioavailability : The 6-Cl-5-F isomer exhibits better membrane permeability than its 2-Cl-5-F counterpart, attributed to reduced steric hindrance near the pyridine nitrogen .

Unique Advantages of this compound

  • Synergistic Halogen Effects: The combination of chlorine (steric bulk) and fluorine (electron withdrawal) optimizes both reactivity and stability, a feature absent in mono-halogenated analogs like 5-Fluoro-3,4'-bipyridine .
  • Versatility : Its applications exceed those of simpler bipyridines, serving as a precursor in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and photoluminescent materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.